N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-2-(thiophen-3-yl)acetamide

Description

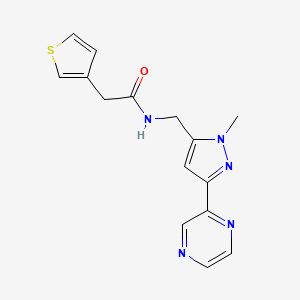

This compound features a hybrid heterocyclic scaffold combining a pyrazole core substituted with a pyrazine ring (at position 3) and a methyl group (at position 1). The pyrazole moiety is further functionalized with a methylene bridge linked to an acetamide group bearing a thiophen-3-yl substituent.

Key structural attributes:

Properties

IUPAC Name |

N-[(2-methyl-5-pyrazin-2-ylpyrazol-3-yl)methyl]-2-thiophen-3-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N5OS/c1-20-12(7-13(19-20)14-9-16-3-4-17-14)8-18-15(21)6-11-2-5-22-10-11/h2-5,7,9-10H,6,8H2,1H3,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZGGZKNWZGZOJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=NC=CN=C2)CNC(=O)CC3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-2-(thiophen-3-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activity. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H14N6OS, with a molecular weight of approximately 318.37 g/mol. The compound features a pyrazole ring and a thiophene moiety, which are known for their biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The mechanism of action likely involves:

- Enzyme Inhibition : Compounds with similar structures have shown potential in inhibiting enzymes involved in disease pathways, such as those relevant to tuberculosis and cancer .

- Receptor Modulation : The structural components may allow binding to specific receptors, altering their activity and affecting cellular signaling pathways.

Antitubercular Activity

Research indicates that compounds related to this compound have demonstrated significant anti-tubercular properties. For instance, derivatives have been tested against Mycobacterium tuberculosis with promising results:

| Compound | IC50 (μM) | IC90 (μM) |

|---|---|---|

| Compound A | 1.35 | 3.73 |

| Compound B | 1.85 | 4.00 |

| Compound C | 2.18 | 40.32 |

The compounds exhibited low toxicity towards human cells, indicating their potential as safe therapeutic agents .

Cytotoxicity Studies

In vitro studies conducted on human embryonic kidney cells (HEK-293) showed that the tested compounds were nontoxic, further supporting their viability for medicinal use. The cytotoxicity was assessed using MTT assays, revealing cell viability rates above 80% at concentrations that inhibited bacterial growth significantly .

Case Studies and Research Findings

Several studies have explored the biological activity of similar pyrazole derivatives:

- Anti-Tubercular Screening : A series of substituted pyrazole derivatives were synthesized and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra. Compounds showed IC50 values ranging from 1.35 to 2.18 μM, indicating strong inhibitory effects .

- Docking Studies : Molecular docking studies revealed that these compounds could effectively bind to target enzymes, suggesting a mechanism for their biological activity. The binding affinities were calculated, providing insights into their potential efficacy as drug candidates.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs are categorized based on core heterocycles and functional groups. Data from literature are synthesized into Table 1.

Table 1: Comparative Analysis of Structural and Functional Features

Structural and Functional Divergences

Pyrazole vs. Indolin-2-one Core ()

Compounds with indolin-2-one cores (e.g., entries) exhibit lower bioactivity (IC₅₀ ~5.408–5.797) compared to pyrazole-pyrazine hybrids, likely due to reduced conformational flexibility and weaker target binding . The target compound’s pyrazine substitution may enhance binding affinity through additional hydrogen bonding.

Thiophen-3-yl vs. Thiophen-2-yl Substituents ()

The thiophen-3-yl group in the target compound and ’s pyrazine analog contrasts with thiophen-2-yl derivatives (e.g., FEMA GRAS No. 4809). Thiophen-3-yl’s axial symmetry may improve steric compatibility with hydrophobic enzyme pockets, whereas thiophen-2-yl isomers are more common in flavorants due to volatility differences .

Pyrazine vs. Triazole Hybrids ()

Triazole-containing analogs () show broad antimicrobial activity but lack the pyrazine ring’s electronic effects. The target compound’s pyrazine moiety could confer selectivity toward eukaryotic kinases over prokaryotic targets, reducing off-target toxicity .

Metabolic and Pharmacokinetic Considerations

- Methyl Substitution: The 1-methyl group on the pyrazole ring likely enhances metabolic stability compared to unmethylated analogs (e.g., FEMA GRAS No. 4809), which are prone to oxidative degradation .

- Thiophen-3-yl vs. Chloro Substituents : ’s pyrazine analog includes a chloro group, which improves membrane permeability but increases hepatotoxicity risk. The target compound’s thiophen-3-yl group balances lipophilicity and safety .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.